1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . The activation of these channels can result in changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cell excitability . This could potentially affect numerous physiological processes and disease states, including pain perception, epilepsy, reward/addiction, and anxiety .
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is , and it has garnered interest in medicinal chemistry due to its diverse functional groups that may interact with various biological targets.
Structural Characteristics
The compound integrates several key structural elements:
- Tetrahydrothiophene moiety : This component contributes to the compound's reactivity and potential interactions with biological macromolecules.
- Indazole ring : Known for its pharmacological significance, this ring structure may influence the compound's biological activity.
- Carboxylic acid group : This functional group is crucial for the compound's solubility and interaction with biological systems.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, analgesic, and anticancer properties. Below are some of the key findings related to the biological activity of this compound:
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound demonstrate notable antimicrobial effects. For instance:
- Case Study : A study conducted on various derivatives indicated that compounds featuring the dioxo tetrahydrothiophene structure showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.
Analgesic Activity
The analgesic potential of compounds related to this compound has been evaluated using the "hot plate" method:
- Findings : In tests on outbred white mice, certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole. This suggests a promising avenue for developing new pain management therapies.
Anticancer Properties
The compound's ability to modulate specific cellular pathways has been explored in cancer research:
- Mechanism : It is hypothesized that the compound can inhibit tumor cell proliferation by interfering with signaling pathways involved in cell cycle regulation. In vitro studies have shown reduced viability of cancer cell lines treated with this compound.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Interaction studies typically involve:
- Molecular Docking : Simulations have been conducted to predict binding affinities with various targets such as enzymes and receptors.
- In Vitro Assays : These assays help confirm the predicted interactions and assess the biological effects observed in cellular models.
Comparative Analysis
To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
Compound A | Tetrahydropyridazine core | Antimicrobial |
Compound B | Indazole derivative | Analgesic |
Compound C | Thiophene-based structure | Anticancer |
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c15-12(16)11-9-3-1-2-4-10(9)14(13-11)8-5-6-19(17,18)7-8/h8H,1-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWKTFSPDLRWAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126991 | |
Record name | 4,5,6,7-Tetrahydro-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889941-08-6 | |
Record name | 4,5,6,7-Tetrahydro-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889941-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1-(tetrahydro-1,1-dioxido-3-thienyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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